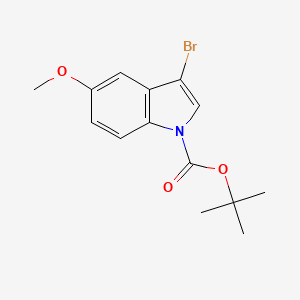

1-Boc-3-Bromo-5-methoxyindole

Description

BenchChem offers high-quality 1-Boc-3-Bromo-5-methoxyindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-Bromo-5-methoxyindole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-bromo-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTZDUWRIAYEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625962 | |

| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-11-9 | |

| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Boc-3-Bromo-5-methoxyindole: Physicochemical Properties, Synthesis, and Handling for the Research Scientist

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate, commonly known as 1-Boc-3-Bromo-5-methoxyindole. As a pivotal heterocyclic building block, this compound serves as a versatile intermediate in the synthesis of complex pharmaceutical agents and functional organic materials. This document details its core physicochemical properties, provides expert insight into its spectroscopic characterization, outlines a robust synthetic protocol, and establishes clear guidelines for its safe handling and storage. It is intended for researchers, medicinal chemists, and process development scientists who utilize functionalized indoles in their synthetic workflows.

Core Molecular Profile and Significance

1-Boc-3-Bromo-5-methoxyindole is a strategically functionalized indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, and the specific placement of the methoxy, bromo, and Boc-protecting groups on this compound makes it exceptionally valuable.

-

N1-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and increasing solubility in organic solvents. Its facile removal under acidic conditions allows for subsequent functionalization at the nitrogen position.

-

C3-Bromo Group: The bromine atom at the electron-rich C3 position is an excellent leaving group for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon and heteroatom substituents.

-

C5-Methoxy Group: The electron-donating methoxy group at the C5 position modulates the electronic properties of the indole ring system, influencing its reactivity and the biological activity of its downstream derivatives.

This trifecta of functionalities provides a logical and controllable pathway for building molecular complexity, making it a sought-after intermediate in drug discovery programs targeting neurological disorders, cancer, and inflammatory diseases.

Physicochemical Properties

The physical properties of 1-Boc-3-Bromo-5-methoxyindole are foundational to its handling, reaction setup, and purification. The data, compiled from various chemical suppliers and databases, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 348640-11-9 | [1] |

| Molecular Formula | C₁₄H₁₆BrNO₃ | [1][2][3] |

| Molecular Weight | 326.19 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | Data not available in searched literature. Estimated to be in the range of 80-120°C based on similar structures. | |

| Boiling Point | 403.8 ± 48.0 °C (Predicted) | [3] |

| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Methanol. Insoluble in water. | |

| Storage | Store sealed in a dry environment at 2-8°C. | [1][3] |

A note on the melting point: While an exact experimental value is not publicly cited, the predicted range is based on related compounds. For instance, the less functionalized 5-methoxyindole melts at 52-55 °C[5], while the addition of the bulky Boc and bromo groups is expected to significantly increase the melting point due to higher molecular weight and altered crystal packing. Researchers should determine the melting point experimentally as part of their initial characterization.

Spectroscopic Characterization: A Predictive Guide

While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This serves as a guide for researchers to verify the identity and purity of their material.

³¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

Boc Group (δ 1.60-1.70 ppm): A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

Methoxy Group (δ 3.80-3.90 ppm): A sharp singlet, integrating to 3H, for the methoxy protons.

-

Indole Aromatic Protons (δ 7.00-8.00 ppm):

-

H4: Expected to be a doublet around δ 7.8-8.0 ppm.

-

H6: A doublet of doublets is expected around δ 7.0-7.2 ppm, showing coupling to both H4 and H7.

-

H7: A doublet around δ 7.3-7.5 ppm.

-

H2: A singlet appearing around δ 7.6-7.8 ppm. The C3-bromine removes the typical coupling partner for the H2 proton.

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

Boc Group: The quaternary carbon will appear around δ 84-86 ppm, and the methyl carbons around δ 28-29 ppm.

-

Methoxy Group: A signal around δ 55-56 ppm.

-

Indole Carbons:

-

C3: The carbon bearing the bromine will be significantly shifted upfield to δ 95-100 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the δ 110-155 ppm range.

-

Carbonyl Carbon (Boc): A signal in the δ 148-150 ppm region.

-

Mass Spectrometry (ESI-MS)

Mass spectrometry is definitive for confirming the presence of bromine.

-

Isotopic Pattern: A characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 will be observed for the molecular ion due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected Molecular Ions: [M+H]⁺ at m/z 326.0 and 328.0. [M+Na]⁺ at m/z 348.0 and 350.0.

Recommended Synthetic Protocol

The synthesis of 1-Boc-3-Bromo-5-methoxyindole is reliably achieved via a two-step sequence starting from commercially available 5-methoxyindole. This procedure is based on well-established indole chemistry.[6]

Workflow Diagram: Synthesis and Purification

Caption: Synthetic workflow for 1-Boc-3-Bromo-5-methoxyindole.

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 5-methoxy-1H-indole-1-carboxylate

-

Reaction Setup: To a solution of 5-methoxyindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture.

-

Causality Insight: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indole nitrogen by forming a more reactive intermediate with Boc₂O.

-

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which is often pure enough for the next step.

Step 2: Synthesis of tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate

-

Reaction Setup: Dissolve the crude 1-Boc-5-methoxyindole (1.0 eq) from the previous step in anhydrous THF (~0.2 M) and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Causality Insight: The electron-rich indole ring readily undergoes electrophilic substitution. The C3 position is the most nucleophilic site, making bromination with a mild electrophilic bromine source like NBS highly selective.[6] Cooling the reaction controls the rate and prevents potential side reactions.

-

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification (Self-Validating System):

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 90:10).

-

Combine fractions containing the pure product (validated by TLC) and concentrate in vacuo to yield 1-Boc-3-Bromo-5-methoxyindole as a solid. The purity should be confirmed by NMR as described in Section 3.

-

Chemical Reactivity and Synthetic Applications

The utility of this molecule stems from its predictable reactivity at two key sites, which can be addressed sequentially.

Reactivity Workflow Diagram

Caption: Key reactivity pathways for synthetic diversification.

-

C3 Cross-Coupling: The C-Br bond is the primary site for modification. It participates efficiently in palladium-catalyzed cross-coupling reactions to form new C-C, C-N, or C-O bonds, introducing complexity.

-

N1 Deprotection: Following C3 functionalization, the Boc group can be cleanly removed with a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane. This reveals the indole N-H, which can then be alkylated, acylated, or used in other transformations.

This sequential, site-selective reactivity allows for the systematic construction of highly substituted indole libraries for screening in drug development programs.

Safety and Handling

As a halogenated organic compound and potential irritant, proper safety protocols are mandatory when handling 1-Boc-3-Bromo-5-methoxyindole.

-

Hazard Statements (Predicted): Based on related compounds, it is expected to have the following classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). tert-Butyl 3-(bromomethoxy)indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). tert-Butyl 3-bromo-5-methyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

Supporting Information for "Chemical constituents of Centaurea omphalotricha". (n.d.). Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 1-Boc-3-Bromo-5-methoxyindole, 97%. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-BOC-5-BROMO-3-FORMYLINDOLE. Retrieved from [Link]

-

Molbase. (n.d.). 1-Boc-3-Bromo-5-methoxyindole. Retrieved from [Link]

-

Pinto, A., et al. (n.d.). Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

-

PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

ResearchGate. (2013). Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. Retrieved from [Link]

Sources

- 1. 348640-11-9|1-Boc-3-Bromo-5-methoxyindole|BLD Pharm [bldpharm.com]

- 2. Tert-butyl 3-(bromomethoxy)indole-1-carboxylate | C14H16BrNO3 | CID 91056771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 348640-11-9[1-Boc-3-Bromo-5-methoxyindole 97%]- Jizhi Biochemical [acmec.com.cn]

- 4. Buy tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate [smolecule.com]

- 5. 5-Methoxyindole 99 1006-94-6 [sigmaaldrich.com]

- 6. DSpace [diposit.ub.edu]

- 7. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-Boc-3-Bromo-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3-bromo-5-methoxyindole, a key intermediate in organic synthesis and drug discovery. The document details its chemical identifiers, properties, a plausible experimental protocol for its synthesis and purification, and its potential applications in the development of bioactive molecules.

Core Identifiers and Properties

1-Boc-3-bromo-5-methoxyindole, also known as tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate, is a protected indole derivative. The tert-butoxycarbonyl (Boc) group on the indole nitrogen enhances its stability and facilitates selective reactions at other positions of the indole ring. The bromo and methoxy substituents provide handles for further chemical modifications, making it a versatile building block in medicinal chemistry.

| Identifier | Value |

| CAS Number | 348640-11-9 |

| Molecular Formula | C₁₄H₁₆BrNO₃ |

| Molecular Weight | 326.19 g/mol |

| IUPAC Name | tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate |

| Canonical SMILES | COC1=CC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)Br |

| MDL Number | MFCD05864762 |

Synthetic Pathway and Experimental Protocol

The synthesis of 1-Boc-3-bromo-5-methoxyindole typically involves a two-step process starting from 5-methoxyindole: N-protection followed by bromination.

Experimental Protocol

Step 1: Synthesis of 1-Boc-5-methoxyindole

-

Reaction Setup: To a solution of 5-methoxyindole (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Addition of Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

Step 2: Synthesis of 1-Boc-3-bromo-5-methoxyindole

-

Reaction Setup: Dissolve the purified 1-Boc-5-methoxyindole (1.0 eq.) in tetrahydrofuran (THF) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add N-bromosuccinimide (NBS, 1.0-1.1 eq.) in portions to the cooled solution.

-

Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Boc-3-bromo-5-methoxyindole.

Spectroscopic Data (Predicted)

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry | IR Spectroscopy |

| δ (ppm) | δ (ppm) | m/z | ν (cm⁻¹) |

| 7.8-7.9 (d, 1H) | ~155 (C=O) | 325/327 [M]+ | ~2975 (C-H, aliphatic) |

| 7.2-7.3 (s, 1H) | ~154 (C-5) | ~1730 (C=O, carbamate) | |

| 7.1-7.2 (d, 1H) | ~132 (C-7a) | ~1590 (C=C, aromatic) | |

| 6.8-6.9 (dd, 1H) | ~131 (C-3a) | ~1250 (C-N) | |

| 3.8-3.9 (s, 3H) | ~115 (C-4) | ~1150 (C-O) | |

| 1.6-1.7 (s, 9H) | ~114 (C-6) | ~1090 (C-O, ether) | |

| ~112 (C-7) | ~670 (C-Br) | ||

| ~95 (C-3) | |||

| ~84 (C(CH₃)₃) | |||

| ~56 (OCH₃) | |||

| ~28 (C(CH₃)₃) |

Applications in Drug Development

The structural features of 1-Boc-3-bromo-5-methoxyindole make it a valuable intermediate for the synthesis of a variety of biologically active molecules. The bromine atom at the 3-position serves as a versatile handle for introducing diverse functionalities through various cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of various aryl and heteroaryl groups, which are common motifs in many pharmaceuticals.

-

Heck Reaction: This reaction enables the formation of carbon-carbon bonds with alkenes, leading to the synthesis of substituted styrenes and other vinylindoles.

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to alkynylindoles, which can be further elaborated into more complex structures.

The resulting functionalized indole scaffolds are precursors to a wide range of potential therapeutic agents, including kinase inhibitors, serotonin receptor agonists and antagonists, and other central nervous system-active compounds. The methoxy group at the 5-position is a common feature in many biologically active indoles and can play a role in receptor binding and metabolic stability. The Boc protecting group can be readily removed under acidic conditions to reveal the indole NH, allowing for further derivatization at this position. This strategic functionalization makes 1-Boc-3-bromo-5-methoxyindole a cornerstone for building diverse libraries of indole-based compounds for high-throughput screening in drug discovery programs.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Boc-3-Bromo-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-bromo-5-methoxyindole is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate is largely dictated by its three-dimensional structure and conformational dynamics. This technical guide provides a detailed overview of the molecular architecture of 1-Boc-3-bromo-5-methoxyindole, including its key structural features and predicted conformational preferences. While experimental crystallographic data for this specific molecule is not publicly available, this document leverages data from analogous structures and computational chemistry principles to provide a robust theoretical model. Furthermore, it outlines the standard experimental protocols for the synthesis and definitive conformational analysis of this and similar indole derivatives.

Molecular Structure

The molecular structure of 1-Boc-3-bromo-5-methoxyindole (CAS Number: 348640-11-9) is characterized by a central indole scaffold, which is a bicyclic aromatic heterocycle, substituted at three key positions.

-

Indole Core: A planar bicyclic system consisting of a fused benzene and pyrrole ring.

-

1-Position (N1): The nitrogen atom of the pyrrole ring is protected with a tert-butoxycarbonyl (Boc) group. This bulky group plays a crucial role in the molecule's reactivity and conformational stability.

-

3-Position (C3): A bromine atom is attached to this position of the pyrrole ring. This substituent influences the electronic properties of the indole ring and serves as a handle for further chemical transformations.

-

5-Position (C5): A methoxy group (-OCH3) is attached to the benzene ring. This group is an electron-donating group, which can modulate the reactivity of the indole system.

The fundamental chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 348640-11-9 |

| Molecular Formula | C14H16BrNO3 |

| Molecular Weight | 326.19 g/mol |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(Br)N2C(=O)OC(C)(C)C) |

| InChI Key | Not publicly available |

| Appearance | Expected to be an off-white to yellow solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |

Conformational Analysis

The overall conformation of 1-Boc-3-bromo-5-methoxyindole is primarily determined by the rotational barrier around the N1-C(O) bond of the Boc protecting group. Due to steric hindrance between the bulky tert-butyl group and the indole ring system, rotation is restricted, leading to distinct, energetically favorable conformers.

Computational studies on similar N-acylindoles suggest that the two most stable conformations arise from the syn- and anti-periplanar arrangement of the carbonyl oxygen of the Boc group relative to the C2 position of the indole ring. The energy barrier for rotation around the N-C(O) bond in N-acylindoles can be significant, leading to the potential for atropisomerism in suitably substituted derivatives.

The methoxy group at the 5-position is generally expected to lie in the plane of the benzene ring to maximize resonance stabilization. The bromine atom at the 3-position does not significantly introduce new conformational isomers but does contribute to the overall electronic distribution and steric profile of the molecule.

A diagram illustrating the key structural features and the rotational isomerism around the N-Boc bond is provided below.

Caption: Key structural features and conformational isomerism of 1-Boc-3-bromo-5-methoxyindole.

Experimental Protocols

Synthesis of 1-Boc-3-bromo-5-methoxyindole

A plausible synthetic route to 1-Boc-3-bromo-5-methoxyindole would involve a two-step process starting from 5-methoxyindole. A general protocol is outlined below, based on established indole chemistry.

Step 1: N-Boc Protection of 5-methoxyindole

-

To a solution of 5-methoxyindole (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add di-tert-butyl dicarbonate (Boc2O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-5-methoxyindole.

Step 2: Bromination of 1-Boc-5-methoxyindole

-

Dissolve 1-Boc-5-methoxyindole (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and cool the solution to 0 °C.

-

Add a brominating agent, such as N-bromosuccinimide (NBS, 1.1 eq.), portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-Boc-3-bromo-5-methoxyindole.

The following diagram illustrates the general experimental workflow for the synthesis and characterization.

Caption: General experimental workflow for the synthesis and characterization of 1-Boc-3-bromo-5-methoxyindole.

Conformational Analysis by X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation of a molecule.

-

Crystal Growth: High-quality single crystals of 1-Boc-3-bromo-5-methoxyindole would be grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates.

The output of this analysis would provide definitive data on bond lengths, bond angles, and torsion angles, including the precise orientation of the Boc group relative to the indole ring in the crystalline state.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

-

1D NMR (¹H and ¹³C): Standard proton and carbon NMR spectra confirm the chemical structure of the synthesized compound.

-

2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify through-space correlations between protons. For instance, correlations between the tert-butyl protons of the Boc group and protons on the indole ring would provide evidence for the preferred solution-state conformation.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If the rotational barrier of the Boc group is sufficiently high, distinct sets of signals for the different conformers may be observed at low temperatures.

Quantitative Data Summary

While experimental data for 1-Boc-3-bromo-5-methoxyindole is not available, the following table presents the type of quantitative data that would be obtained from a full structural and conformational analysis. The values for a related compound, a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, are provided for illustrative purposes.[1]

| Parameter | Expected Data for 1-Boc-3-bromo-5-methoxyindole | Example Data from a 5-methoxy-indole derivative[1] |

| Crystal System | To be determined | Monoclinic |

| Space Group | To be determined | P21/c |

| Unit Cell Dimensions | To be determined | a = 4.03 Å, b = 13.03 Å, c = 17.20 Å, β = 91.87° |

| Key Bond Lengths (Å) | N1-C(O), C3-Br, C5-O | C-C (aromatic): 1.37-1.41 Å, C-N: 1.36-1.38 Å |

| Key Bond Angles (°) | C2-N1-C(O), N1-C(O)-O | C-N-C: ~108°, C-C-C (benzene): ~120° |

| Key Torsion Angles (°) | C2-N1-C(O)-O | To be determined |

| Rotational Barrier (kcal/mol) | To be determined (from VT-NMR or computation) | Not Applicable |

Conclusion

1-Boc-3-bromo-5-methoxyindole is a valuable building block in organic synthesis. Its molecular structure is defined by the interplay of the planar indole core and its substituents. The conformation is primarily governed by the rotational dynamics of the N-Boc group. While a definitive experimental structure is yet to be reported, this guide provides a comprehensive theoretical overview and outlines the necessary experimental protocols for its synthesis and detailed conformational analysis. Such studies are crucial for understanding the reactivity and for the rational design of new bioactive molecules.

References

Technical Guide: Spectroscopic Analysis of 1-Boc-3-Bromo-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties:

-

Chemical Name: tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate

-

Molecular Formula: C₁₄H₁₆BrNO₃

-

Molecular Weight: 326.19 g/mol

-

CAS Number: 348640-11-9

Data Presentation

The following tables summarize the predicted spectral data for 1-Boc-3-bromo-5-methoxyindole. These predictions are based on established principles of NMR and mass spectrometry and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-4 |

| ~ 7.5 | s | 1H | H-2 |

| ~ 7.0 | d | 1H | H-7 |

| ~ 6.8 | dd | 1H | H-6 |

| ~ 3.8 | s | 3H | -OCH₃ |

| ~ 1.6 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C-5 |

| ~ 149 | C=O (Boc) |

| ~ 132 | C-7a |

| ~ 131 | C-3a |

| ~ 125 | C-2 |

| ~ 116 | C-7 |

| ~ 114 | C-4 |

| ~ 102 | C-6 |

| ~ 95 | C-3 |

| ~ 84 | -C (CH₃)₃ (Boc) |

| ~ 56 | -OC H₃ |

| ~ 28 | -C(C H₃)₃ (Boc) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 325/327 | [M]⁺ molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| 269/271 | [M - C₄H₈]⁺, loss of isobutylene from the Boc group. |

| 225/227 | [M - Boc]⁺, loss of the entire Boc group. |

| 146 | [M - Br - Boc]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data for compounds such as 1-Boc-3-bromo-5-methoxyindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Spectra are acquired on the same instrument at the corresponding carbon frequency (e.g., 100 MHz or 125 MHz). The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Instrumentation: The analysis is performed on a mass spectrometer, which could be a quadrupole, time-of-flight (TOF), or ion trap instrument.

-

Analysis: The instrument is operated in positive ion mode to detect the molecular ion [M]⁺ or common adducts like [M+H]⁺ or [M+Na]⁺. The mass-to-charge ratio (m/z) of the ions is recorded.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like 1-Boc-3-bromo-5-methoxyindole.

Caption: Workflow for Synthesis and Characterization.

An In-depth Technical Guide on the Solubility Characteristics of 1-Boc-3-Bromo-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-3-bromo-5-methoxyindole, a key intermediate in synthetic organic chemistry and drug discovery. Given the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility, alongside a discussion of its predicted solubility profile based on the principles of physical organic chemistry.

Introduction to 1-Boc-3-Bromo-5-methoxyindole

1-Boc-3-bromo-5-methoxyindole is a protected indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substituents on this particular molecule—the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, the bromine atom at the 3-position, and the methoxy group at the 5-position—all significantly influence its physicochemical properties, including solubility. Understanding these solubility characteristics is critical for its effective use in synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, 1-Boc-3-bromo-5-methoxyindole, a non-polar molecule, is expected to exhibit good solubility in a range of common organic solvents. The presence of the large, non-polar Boc group and the halogen atom suggests a preference for solvents with low to moderate polarity. Its solubility in aqueous media is predicted to be very low.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Chloroform | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is highly recommended for obtaining accurate data for 1-Boc-3-bromo-5-methoxyindole.[1]

Materials:

-

1-Boc-3-bromo-5-methoxyindole

-

Selected solvents (see table above)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Boc-3-bromo-5-methoxyindole to a vial containing a known volume of the selected solvent. The key is to have undissolved solid remaining at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[1] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate key workflows relevant to the determination and application of solubility data for 1-Boc-3-bromo-5-methoxyindole.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A diagram showing the logical relationship of solubility assessment in the early stages of a drug discovery pipeline.

References

A Technical Guide to Commercial Sourcing and Purity of 1-Boc-3-Bromo-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 1-Boc-3-bromo-5-methoxyindole (CAS No. 348640-11-9), a key building block in synthetic organic chemistry and drug discovery. This document summarizes data from various suppliers, outlines general experimental protocols for its synthesis and purification, and presents logical workflows for sourcing and quality assessment.

Commercial Sources and Purity

1-Boc-3-bromo-5-methoxyindole is available from a range of chemical suppliers. The purity of commercially available batches is typically around 95%, though this can vary. Researchers are strongly advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and information on the analytical methods used for its determination, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of publicly available information from various suppliers. Please note that availability and specifications are subject to change.

| Supplier | CAS Number | Stated Purity | Analytical Data Availability |

| AstaTech Inc. | 348640-11-9 | 95%[1] | Not specified on the product page. |

| BLD Pharm | 348640-11-9 | Not specified | NMR, HPLC, LC-MS, UPLC available upon inquiry.[2] |

| Fluorochem (via Sigma-Aldrich) | 348640-11-9 | 95%[3] | Certificate of Analysis available from the documents section.[3] |

| Manchester Organics | 348640-11-9 | Not specified | Inquire for details. |

| Neostar United Industrial Co., Ltd. | 348640-11-9 | Not specified | Inquire for details.[4] |

| Fox Chemicals GmbH | 348640-11-9 | Inquire for purity | Inquire for details.[5] |

Experimental Protocols

General Protocol for N-Boc Protection of an Indole

The protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a common procedure in organic synthesis.

Materials:

-

3-bromo-5-methoxyindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., 4-dimethylaminopyridine (DMAP), triethylamine (TEA), or sodium hydride (NaH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

Procedure:

-

Dissolve the indole substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution. For DMAP or TEA, a catalytic to stoichiometric amount is typically used. For NaH, it is used in a slight excess to deprotonate the indole nitrogen.

-

Add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture, either as a solid or dissolved in the reaction solvent.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction. If NaH was used, this is typically done by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

General Protocol for Purification by Column Chromatography

Purification of the crude product is often necessary to remove unreacted starting materials and byproducts.

Materials:

-

Crude 1-Boc-3-bromo-5-methoxyindole

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-Boc-3-bromo-5-methoxyindole.

Mandatory Visualizations

Logical Workflow for Sourcing and Quality Assessment

The following diagram illustrates a logical workflow for researchers and drug development professionals to source and assess the quality of 1-Boc-3-bromo-5-methoxyindole.

References

- 1. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. data.epo.org [data.epo.org]

role of the methoxy group in the reactivity of indole derivatives

An In-depth Technical Guide

Topic: The Role of the Methoxy Group in the Reactivity of Indole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its electron-rich nature endows it with a broad spectrum of chemical reactivity.[2] The introduction of a methoxy (-OCH₃) substituent onto the indole ring significantly modulates its electronic properties, thereby enhancing and diversifying its reactivity.[1][2] This modification is a common strategy in nature and synthetic chemistry to create a wide array of biologically active molecules, including the neurohormone melatonin and various receptor agonists and antagonists.[3][4]

This technical guide provides a comprehensive analysis of the role of the methoxy group in influencing the reactivity of indole derivatives. It covers the fundamental electronic effects, impact on key chemical transformations, quantitative reactivity data, and detailed experimental protocols relevant to professionals in chemical research and drug development.

Electronic Effects of the Methoxy Group

The methoxy group exerts a powerful dual electronic effect on the indole ring, which is fundamental to understanding its influence on reactivity. These competing effects are resonance and induction.[5]

-

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system of the indole ring. This donation of electron density, known as a positive resonance or mesomeric effect, increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. This effect is generally dominant and makes the indole nucleus more nucleophilic and thus more reactive towards electrophiles.[5]

-

Inductive Effect (-I): Oxygen is a highly electronegative atom, which causes it to withdraw electron density from the attached carbon atom through the sigma (σ) bond. This is a negative inductive effect.[5]

In most aromatic substitution reactions, the electron-donating resonance effect outweighs the electron-withdrawing inductive effect, leading to an overall activation of the ring.[5]

Caption: Dual electronic effects of the methoxy group on the indole ring.

Influence on Chemical Reactivity

The net electron-donating character of the methoxy group profoundly influences the course and rate of chemical reactions involving the indole nucleus.

Electrophilic Aromatic Substitution

The indole ring is inherently reactive towards electrophiles, with substitution typically occurring at the C3 position. The presence of a methoxy group further activates the ring, making these reactions faster and often influencing the regioselectivity.[1][3]

-

Activation: The +R effect of the methoxy group increases the nucleophilicity of the indole ring, accelerating the rate-determining step of electrophilic attack.[6]

-

Directing Effects: A methoxy group on the benzene ring (positions 4, 5, 6, or 7) directs incoming electrophiles. For instance, a 5-methoxy group strongly activates the C4 and C6 positions, while a 7-methoxy group activates the C4 and C6 positions, potentially competing with the inherent reactivity at C3.[7] In the Fischer indole synthesis of a 2-methoxyphenylhydrazone, cyclization can abnormally occur on the methoxy-substituted side of the benzene ring.[7]

Oxidation Reactions

The enhanced electron density of methoxy-activated indoles makes them more susceptible to oxidation compared to the parent indole. This is a critical consideration in both synthesis and drug metabolism. Melatonin (N-acetyl-5-methoxytryptamine), for example, is readily oxidized by reactive oxygen species and enzymes like myeloperoxidase.[8][9][10] The primary oxidation products often result from the cleavage of the pyrrole ring, leading to kynuramine derivatives such as N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK).[9][10]

Metal-Catalyzed Cross-Coupling Reactions

Methoxy-substituted indoles, particularly halo-indoles, are valuable substrates in palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis and drug discovery, enabling the formation of complex C-C, C-N, and C-O bonds under mild conditions.[11] Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are frequently employed to further functionalize the methoxyindole scaffold.[12][13] For instance, 6-chloro-4-methoxynicotinaldehyde can be coupled with various partners using palladium catalysis.[13] Similarly, 3-lithio-1-(trialkylsilyl)indoles substituted with methoxy groups can be converted to indolylzinc derivatives and used in Pd(0)-catalyzed cross-coupling reactions.[12]

Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Reactivity Data

The electronic influence of substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for series of reactions involving substituted benzene derivatives.[14][15] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of a reaction to these effects.[14][16]

Table 1: Hammett Substituent Constants (σ) for the Methoxy Group

| Constant | Value | Description |

| σ_meta_ | +0.12 | At the meta position, the electron-withdrawing inductive effect dominates.[14] |

| σ_para_ | -0.27 | At the para position, the electron-donating resonance effect strongly outweighs the inductive effect.[14] |

Table 2: Influence of Methoxy Group on Biological Activity of Indole Derivatives

| Compound | Target | Activity Metric | Value | Comment |

| 7-MeO-indole | Aryl Hydrocarbon Receptor (AhR) | E_MAX_ | 80% | A potent agonist, with efficacy relative to 5 nM TCDD (dioxin).[17] |

| 3-Me-indole | Aryl Hydrocarbon Receptor (AhR) | IC₅₀ | 19 µM | An effective antagonist of TCDD-induced AhR activity.[17] |

| 6-Methoxyindole Analogue (2a) | Melatonin Receptor | Affinity (Kᵢ) | Similar to Melatonin | Shifting the methoxy group from C5 to C6 retains high affinity and full agonist activity.[18] |

| 5-Methoxyindole | 5-HT₃ Receptor | Activity | Partial Agonist | Exhibits partial agonism at the 5-HT₃ₐ receptor.[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key transformations of methoxyindole derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a Methoxy-Substituted Halo-Pyridine

This protocol is adapted from a general method for the synthesis of 6-aryl-4-methoxynicotinaldehydes.[13]

-

Materials:

-

6-Chloro-4-methoxynicotinaldehyde (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 6-chloro-4-methoxynicotinaldehyde, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[13]

-

Add the 1,4-dioxane/H₂O solvent mixture.[13]

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).[13]

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[13]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-methoxynicotinaldehyde.[13]

-

Protocol 2: Oxidation of Melatonin by Myeloperoxidase (MPO)

This protocol outlines the enzymatic oxidation of melatonin to AFMK.[8]

-

Materials:

-

Melatonin (1 mM)

-

Myeloperoxidase (MPO) enzyme preparation (0.84 µg)

-

Hydrogen peroxide (H₂O₂, 100-200 µM optimal)

-

Phosphate-buffered saline (PBS) supplemented with potassium phosphate (55 mM, pH 5.4)

-

Trichloroacetic acid (30%, v/v)

-

-

Procedure:

-

Prepare the reaction medium by combining the MPO enzyme preparation with 1 mM melatonin in the supplemented PBS buffer in a total volume of 50 µL.[8]

-

Initiate the reaction by adding H₂O₂ to the desired final concentration.[8]

-

Incubate the mixture at 37 °C for 20-30 minutes.[8]

-

Stop the reaction by adding 30% trichloroacetic acid.[8]

-

Analyze the products by HPLC to quantify the formation of AFMK.[8]

-

Applications in Drug Discovery

The unique reactivity and biological profile of methoxyindoles make them valuable scaffolds in drug discovery. The 5-methoxyindole core is found in serotonin and melatonin, highlighting its importance in neuropharmacology.[3][19]

-

Melatonin Analogues: Shifting the methoxy group and side chain of melatonin has led to the development of potent melatonin receptor agonists with picomolar affinity.[18]

-

Serotonin (5-HT) Receptor Ligands: 5-Methoxyindole itself is a ligand for 5-HT receptors.[3][4] Its derivatives are explored for various CNS-related therapeutic targets. The 5-HT₃ receptor, a ligand-gated ion channel, is a key target. Agonist binding opens the channel, allowing cation influx and neuronal depolarization, which can trigger downstream signaling involving CaMKII and ERK1/2.[20]

References

- 1. soc.chim.it [soc.chim.it]

- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]

- 3. benchchem.com [benchchem.com]

- 4. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular evidence that melatonin is enzymatically oxidized in a different manner than tryptophan: investigations with both indoleamine 2,3-dioxygenase and myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reaction mechanism of melatonin oxidation by reactive oxygen species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Superoxide-dependent oxidation of melatonin by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. benchchem.com [benchchem.com]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 17. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. benchchem.com [benchchem.com]

A-Technical-Guide-to-the-Synthesis-of-5-Methoxyindole-Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and pharmaceuticals. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides an in-depth overview of the most common and effective synthetic routes to this important scaffold, complete with comparative data, detailed experimental protocols, and mechanistic diagrams.

Key Synthetic Routes

The construction of the 5-methoxyindole core can be achieved through several established and modern synthetic methodologies. The choice of route often depends on factors such as the availability of starting materials, desired substitution patterns, reaction scale, and the need for regiocontrol.[1] The most prominent methods include:

-

Fischer Indole Synthesis: A classic and versatile method involving the acid-catalyzed cyclization of a phenylhydrazone.[1][2]

-

Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an ortho-haloaniline and an alkyne.[3][4]

-

Ullmann Condensation: A copper-catalyzed reaction of 5-bromoindole with a methoxide source.[1]

-

Hegedus Indole Synthesis: A palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[5]

-

Buchwald-Hartwig Amination: A modern cross-coupling approach to form a key C-N bond, often followed by a cyclization step.

Below is a decision-making workflow to aid in selecting an appropriate synthetic strategy.

Caption: Decision tree for selecting a synthetic route.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for constructing indole nuclei.[2] The reaction involves the cyclization of a phenylhydrazone, formed from p-methoxyphenylhydrazine and an aldehyde or ketone, under acidic conditions.[2][6]

The electron-donating nature of the para-methoxy group generally facilitates the reaction.[2] However, the choice of acid catalyst is critical, as harsh conditions can lead to low yields, degradation, or side reactions.[1][7] Common catalysts include Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃).[2][6] Polyphosphoric acid (PPA) is often a reliable choice.[7]

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Quantitative Data Summary: Fischer Indole Synthesis

| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pyruvic Acid | PPA | - | 90-100 | 2 | ~75 |

| 2 | Acetone | ZnCl₂ | Toluene | Reflux | 4 | ~60 |

| 3 | Cyclohexanone | H₂SO₄ | Ethanol | Reflux | 3 | ~80 |

| 4 | Ethyl methyl ketone | BF₃·OEt₂ | Dioxane | 100 | 5 | ~70 |

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Detailed Experimental Protocol: Fischer Synthesis with PPA

This protocol describes the synthesis of a 5-methoxyindole derivative from a phenylhydrazone intermediate using polyphosphoric acid (PPA).[7]

-

Hydrazone Formation: To a solution of p-methoxyphenylhydrazine (1.0 eq) in ethanol, add the corresponding ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) analysis indicates complete consumption of the hydrazine. Extract the formed hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Indolization: To the crude or purified hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring.[7]

-

Monitoring: Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[7]

-

Work-up: Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or concentrated sodium hydroxide until the pH is > 8.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or recrystallization.[7]

Larock Indole Synthesis

The Larock indole synthesis is a versatile and powerful method for preparing 2,3-disubstituted indoles.[4] It involves the palladium-catalyzed reaction of an ortho-iodoaniline with a disubstituted alkyne.[3] For the synthesis of 5-methoxyindoles, 2-iodo-4-methoxyaniline is the key starting material.

The reaction typically employs a palladium(II) acetate catalyst, a base such as potassium carbonate, and often requires a chloride source like LiCl to facilitate the catalytic cycle.[3] The method offers high regioselectivity and tolerates a wide range of functional groups on both the aniline and alkyne partners.[4]

Caption: Catalytic cycle of the Larock Indole Synthesis.

Quantitative Data Summary: Larock Indole Synthesis

| Entry | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Diphenylacetylene | 5 mol% Pd(OAc)₂ | K₂CO₃ (2 eq) | DMF | 100 | >90 |

| 2 | 1-Phenyl-1-propyne | 5 mol% Pd(OAc)₂ | Na₂CO₃ (2 eq) | Dioxane | 100 | ~85 |

| 3 | 4-Octyne | 5 mol% Pd(OAc)₂ | K₂CO₃ (2 eq) | DMF | 100 | >95 |

| 4 | Di(trimethylsilyl)acetylene | 5 mol% Pd(OAc)₂ | K₂CO₃ (2 eq) | DMF | 80 | ~88 |

Note: Reactions typically include 1-2 equivalents of LiCl.

Detailed Experimental Protocol: Larock Synthesis

This protocol provides a general procedure for the synthesis of a 2,3-disubstituted 5-methoxyindole.[7]

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-iodo-4-methoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.2 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq). Add degassed solvent (e.g., DMF). Finally, add the alkyne (1.5-2.0 eq) via syringe.[7]

-

Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Stir the reaction for the required time, monitoring by TLC or GC-MS until the starting aniline is consumed.[7]

-

Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Synthesis from 5-Bromoindole (Ullmann Condensation)

Another common approach is the methoxylation of a pre-formed indole ring, typically 5-bromoindole. This is often achieved via a copper-catalyzed Ullmann condensation with a methoxide source, such as sodium methoxide.[1] This route is advantageous when 5-bromoindole is a more accessible starting material than the corresponding aniline or hydrazine.

A recent patent describes a method using a catalyst system comprising a nitrogen-containing heterocycle and a monovalent copper complex, achieving high conversion rates.[8]

Quantitative Data Summary: Ullmann Condensation

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| 1 | Cu(I) complex + N-heterocycle | NaOMe (1.3-2 eq) | Methanol | 80-120 | 5-10 | >95 |

Data from patent CN110642770B.[8]

Detailed Experimental Protocol: Ullmann Condensation

This protocol is based on the procedure described in patent CN110642770B.[8]

-

Reaction Setup: Mix 5-bromoindole (1.0 eq) and a methanol solution of sodium methoxide (1.3-2.0 eq) in a suitable reaction vessel.

-

Catalyst Addition: Add the catalyst, which comprises a nitrogen-containing heterocycle and a monovalent copper complex. The mass ratio of the catalyst to 5-bromoindole should be between 0.05:1 and 0.1:1.[8]

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and maintain for 5-10 hours.[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter.

-

Purification: Subject the filtrate to reduced pressure distillation to recover the methanol. The residue is then purified by extraction and recrystallization to obtain the final 5-methoxyindole product.[8]

This guide highlights the primary and most effective methods for the synthesis of 5-methoxyindole scaffolds. The choice of method should be tailored to the specific target molecule, available resources, and desired scale, with careful consideration of the advantages and potential challenges of each route.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

Navigating the Stability Landscape of 1-Boc-3-Bromo-5-methoxyindole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-Boc-3-bromo-5-methoxyindole, a key building block in synthetic organic chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document outlines the intrinsic stability of the molecule, potential degradation pathways, and detailed protocols for its handling and storage to ensure its integrity and performance in sensitive applications.

Executive Summary

1-Boc-3-bromo-5-methoxyindole is a substituted indole derivative protected with a tert-butyloxycarbonyl (Boc) group. While this protecting group strategy is common, the inherent reactivity of the indole nucleus and the presence of a bromine substituent introduce specific stability considerations. This guide details the susceptibility of the compound to acidic conditions and potential degradation under thermal and photolytic stress. Adherence to the recommended storage and handling protocols is crucial for minimizing degradation and ensuring the reliability of experimental results.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | tert-butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate |

| CAS Number | 348640-11-9 |

| Molecular Formula | C14H16BrNO3 |

| Molecular Weight | 326.19 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. |

Chemical Stability Profile

The stability of 1-Boc-3-bromo-5-methoxyindole is primarily influenced by the lability of the N-Boc protecting group and the reactivity of the indole core.

pH Sensitivity

The N-Boc group is highly susceptible to cleavage under acidic conditions. Protic acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily deprotect the indole nitrogen, leading to the formation of 3-bromo-5-methoxyindole. This degradation is typically rapid and can occur even under mildly acidic conditions. The compound exhibits greater stability under neutral and basic conditions.

Thermal Stability

Elevated temperatures can promote the thermolytic cleavage of the N-Boc group, although this generally requires more forcing conditions than acid-catalyzed deprotection. Long-term storage at elevated temperatures is not recommended as it may lead to a gradual loss of the protecting group and the formation of other degradation products.

Photostability

Indole derivatives, in general, can be sensitive to light. Prolonged exposure to UV or visible light may induce photochemical reactions, leading to discoloration and the formation of impurities. A common visual indicator of indole compound oxidation and potential polymerization is a color change to pink, red, or brown.[1]

Oxidative Stability

While the Boc group itself is stable to many oxidizing agents, the electron-rich indole ring can be susceptible to oxidation. Strong oxidizing agents should be avoided in reactions and storage conditions. For highly sensitive indole derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to displace oxygen.[1]

Recommended Storage and Handling Conditions

To maintain the purity and stability of 1-Boc-3-bromo-5-methoxyindole, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[1] | Minimizes thermal degradation and slows down potential oxidative processes. |

| Light | Store in a tightly sealed, amber or opaque container.[1] | Protects the compound from photolytic degradation. |

| Atmosphere | For long-term storage or for high-purity applications, store under an inert atmosphere (e.g., argon or nitrogen).[1] | Prevents oxidation of the indole ring. |

| Moisture | Store in a dry environment. | Prevents potential hydrolysis, although the compound is not highly water-soluble. |

| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid generating dust. | Standard safe handling procedure for chemical reagents. |

Potential Degradation Pathways

The primary degradation pathway for 1-Boc-3-bromo-5-methoxyindole involves the loss of the N-Boc protecting group. Further degradation of the resulting 3-bromo-5-methoxyindole can occur under harsh conditions.

Caption: Potential degradation pathways for 1-Boc-3-bromo-5-methoxyindole.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of 1-Boc-3-bromo-5-methoxyindole, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

1-Boc-3-bromo-5-methoxyindole

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Sample Preparation

Prepare a stock solution of 1-Boc-3-bromo-5-methoxyindole in methanol or acetonitrile at a concentration of 1 mg/mL.

Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and at 60°C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature.

-

Thermal Degradation: Store the stock solution in an oven at 80°C.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

Analytical Method

-

HPLC Column: C18 reverse-phase column

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm and 280 nm

-

Injection Volume: 10 µL

Procedure

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute the samples to an appropriate concentration with the mobile phase.

-

Analyze the samples by HPLC.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound to the initial time point.

The following diagram illustrates the workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study of 1-Boc-3-bromo-5-methoxyindole.

Conclusion

1-Boc-3-bromo-5-methoxyindole is a valuable synthetic intermediate whose stability is critically dependent on proper storage and handling. The primary route of degradation is the acid-catalyzed cleavage of the N-Boc protecting group. By adhering to the recommendations outlined in this guide, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes. The provided experimental protocol for a forced degradation study offers a framework for a more detailed quantitative assessment of its stability under various stress conditions.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1-Boc-5-methoxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 1-Boc-5-methoxyindole, a key transformation in the synthesis of various biologically active compounds. This document details the reaction mechanism, regioselectivity, experimental protocols, and spectroscopic characterization of the resulting product, presenting the information in a clear and accessible format for researchers in organic synthesis and drug development.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The functionalization of the indole nucleus is a critical step in the development of new therapeutic agents. Electrophilic halogenation, particularly bromination, provides a versatile handle for subsequent cross-coupling reactions and other transformations, enabling the synthesis of complex molecular architectures.

The substrate, 1-Boc-5-methoxyindole, features two key functionalities that influence its reactivity towards electrophiles. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a protecting group, preventing N-bromination and modulating the electron density of the pyrrole ring. The electron-donating methoxy group at the 5-position of the benzene ring activates the indole system towards electrophilic aromatic substitution. This guide focuses on the regioselective bromination of this substrate, a reaction of significant utility in synthetic chemistry.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of indoles generally proceeds through a two-step mechanism. The first and rate-determining step involves the attack of the electron-rich indole ring on the electrophilic bromine source, typically N-bromosuccinimide (NBS), to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The second, faster step is the deprotonation of this intermediate by a weak base to restore aromaticity and yield the brominated indole.

The regioselectivity of this reaction is dictated by the electronic properties of the indole ring system. The highest electron density in the indole nucleus is at the C3 position of the pyrrole ring, making it the most nucleophilic and, therefore, the most favorable site for electrophilic attack.

In the case of 1-Boc-5-methoxyindole, the methoxy group at the C5 position further enhances the electron density of the indole system through resonance, thereby increasing the rate of electrophilic substitution. The Boc protecting group on the nitrogen atom, while electron-withdrawing by induction, can also influence the electron distribution. However, the powerful directing effect of the indole nitrogen lone pair overwhelmingly favors substitution at the C3 position. Consequently, the electrophilic bromination of 1-Boc-5-methoxyindole with NBS proceeds with high regioselectivity to afford the corresponding 3-bromo derivative.

Experimental Protocol and Quantitative Data

The following section provides a detailed experimental protocol for the electrophilic bromination of 1-Boc-5-methoxyindole, along with a summary of the quantitative data in a structured table.

Experimental Protocol: Synthesis of 3-bromo-1-Boc-5-methoxyindole

This protocol is adapted from a reported synthetic procedure.

Materials:

-

1-Boc-5-methoxyindole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-